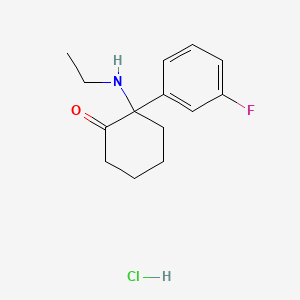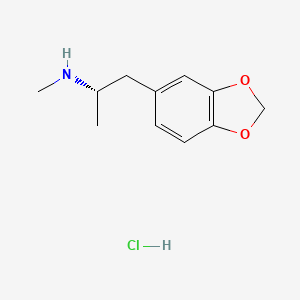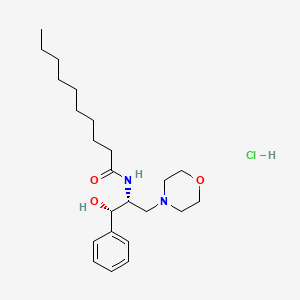![molecular formula C19H28N4O2 B10827436 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)
2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide typically involves the following steps:
Formation of 1-Butylindazole: The synthesis begins with the preparation of 1-butylindazole through the reaction of indazole with butyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The 1-butylindazole is then acetylated using acetic anhydride to form 1-butylindazol-3-yl acetate.
Amidation: The final step involves the reaction of 1-butylindazol-3-yl acetate with 3,3-dimethylbutanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butylindazole: A precursor in the synthesis of 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide.
Indazole Derivatives: Compounds with similar indazole structures that exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological properties
Propriétés
Formule moléculaire |
C19H28N4O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24) |
Clé InChI |
IVLNLVKDTBQFAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


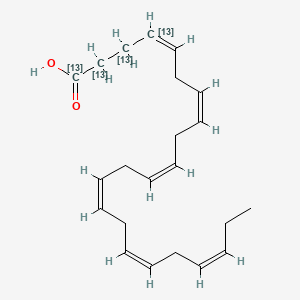
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)
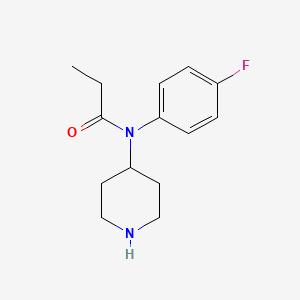
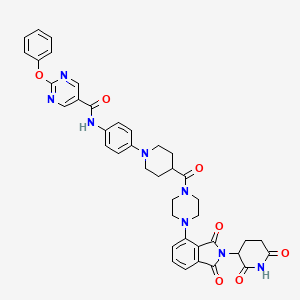
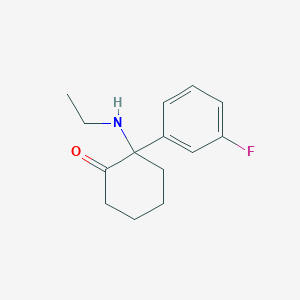
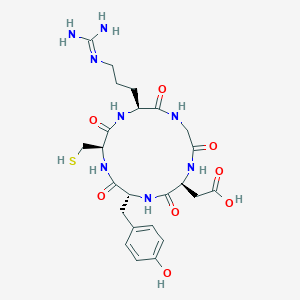

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)
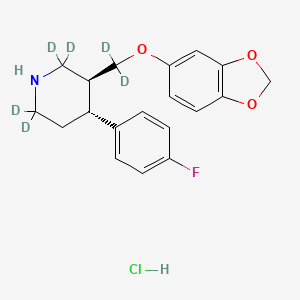

![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827427.png)
